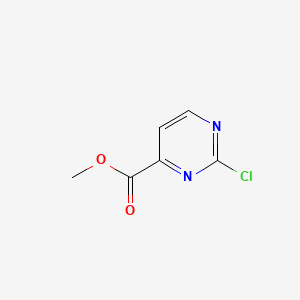

Methyl 2-chloropyrimidine-4-carboxylate

Descripción general

Descripción

Methyl 2-chloropyrimidine-4-carboxylate is an organic ester, which can be used as an intermediate in pharmaceutical synthesis for experimental research .

Synthesis Analysis

The synthesis of this compound involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, then adding oxalyl chloride dropwise. The mixture is stirred at room temperature for 2 hours, concentrated to an appropriate volume, and then added dropwise to anhydrous methanol under ice bath conditions. After the dropwise addition, the reaction is carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .Molecular Structure Analysis

The empirical formula of this compound is C6H5ClN2O2, and its molecular weight is 172.57 .Chemical Reactions Analysis

This compound can be synthesized using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 304.3±15.0 °C and a predicted density of 1.372±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Ring Expansion and Contraction : Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, closely related to Methyl 2-chloropyrimidine-4-carboxylate, has been prepared and rearranged to give derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These compounds can undergo acid-catalyzed ring contraction to produce methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock, Carter, Gregory, & Shields, 1972).

Structural Studies : The structures of isomorphous pyrimidines like 2-amino-4-methyl-6-chloropyrimidine, a compound related to this compound, have been investigated using X-ray methods. These studies help in understanding the molecular structure and bonding characteristics of such compounds (Clews & Cochran, 1948).

Synthesis of Pyrimido and Thiazolo Derivatives : Research into the reactions of Biginelli-compounds, which include derivatives of tetrahydropyrimidine-5-carboxylic acid, leads to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These compounds have potential applications in various fields of chemistry and pharmacology (Kappe & Roschger, 1989).

Medicinal and Biological Activities : Thienopyrimidine derivatives synthesized from compounds like methyl 3-aminothiophene-2-carboxylate, which shares structural similarities with this compound, have shown significant medicinal and biological activities. These include applications as inhibitors of VEGF receptor-2 kinase and ligands for the 5-HT3 receptor, which have therapeutic applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).

Nitrification Inhibition : 2-amino 4-chloro 6-methyl pyrimidine (AM), a nitrification inhibitor related to this compound, has been studied for its degradation and persistence in soil. It's used to increase the efficiency of nitrogenous fertilizers and control environmental pollution in subtropical soils (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).

Synthesis of Anticancer Drug Intermediates : Methyl 3-aminothiophene-2-carboxylate, structurally related to this compound, has been used in the synthesis of important intermediates for small molecule anticancer drugs, demonstrating its potential in pharmaceutical research (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Mecanismo De Acción

Target of Action

Methyl 2-chloropyrimidine-4-carboxylate is an organic ester that is used as an intermediate in pharmaceutical synthesis Pyrimidines, the core structure of this compound, are known to interact with various biological targets, including nucleic acids and several enzymes involved in cellular metabolism .

Mode of Action

It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, leading to the formation of various pyrimidine derivatives . This property could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given that pyrimidines are integral components of nucleic acids, it’s plausible that this compound could influence pathways related to dna and rna synthesis or metabolism .

Result of Action

As a pyrimidine derivative, it could potentially influence cellular processes involving nucleic acids .

Safety and Hazards

Direcciones Futuras

While specific future directions for Methyl 2-chloropyrimidine-4-carboxylate are not mentioned, there is interest in the synthesis of 4,6-disubstituted pyrimidines. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .

Relevant Papers The relevant papers retrieved include a paper on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents , and a paper on research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines .

Propiedades

IUPAC Name |

methyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNGWOGJHJQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656458 | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149849-94-5 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149849-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)

![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)